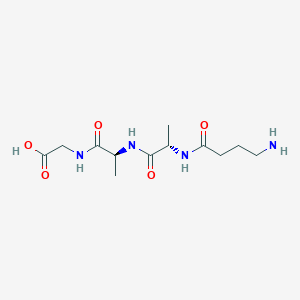
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a sequence of amino acids, including 4-aminobutanoyl, L-alanyl, and glycine, linked together through peptide bonds. Its structure allows it to participate in a variety of biochemical processes, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to a resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the exposed amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, solution-phase peptide synthesis may be employed for large-scale production, where the peptide is synthesized in solution rather than on a solid support. This method can be advantageous for producing longer peptides or those with complex sequences.
化学反応の分析
Types of Reactions
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The amino groups in the peptide can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to thiol groups.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide-based reactions.
Biology: The compound is employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: The compound is used in the production of biomaterials, such as hydrogels and nanomaterials, for various industrial applications.
作用機序
The mechanism of action of N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
Similar Compounds
N-(4-Aminobutanoyl)-S-(4-methoxybenzyl)-L-cysteinylglycine: This compound shares a similar peptide backbone but includes a cysteine residue and a methoxybenzyl group, which confer different chemical properties and biological activities.
N-(tert-butoxycarbonyl)-O-dodecyl-L-serine: Another peptide derivative with a different amino acid composition and functional groups.
Uniqueness
N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine is unique due to its specific sequence of amino acids and the presence of the 4-aminobutanoyl group This structure allows it to participate in unique biochemical interactions and reactions that are not possible with other peptides
特性
CAS番号 |
920281-84-1 |
|---|---|
分子式 |
C12H22N4O5 |
分子量 |
302.33 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-(4-aminobutanoylamino)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O5/c1-7(11(20)14-6-10(18)19)16-12(21)8(2)15-9(17)4-3-5-13/h7-8H,3-6,13H2,1-2H3,(H,14,20)(H,15,17)(H,16,21)(H,18,19)/t7-,8-/m0/s1 |
InChIキー |
QGUHCJCKCOHWNT-YUMQZZPRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CCCN |
正規SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


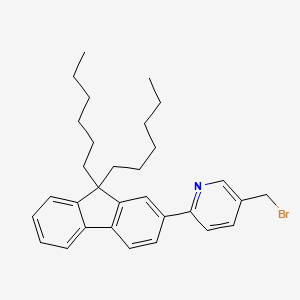
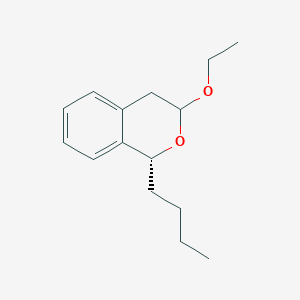
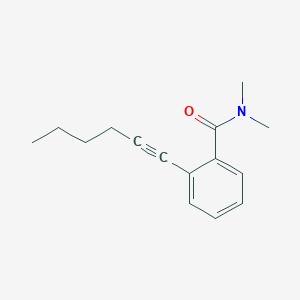
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
![1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-](/img/structure/B15173890.png)
![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15173898.png)
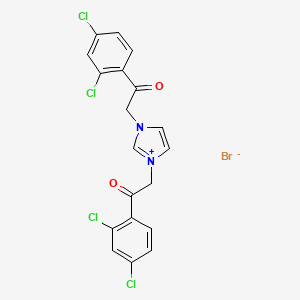
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)
![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
-](/img/structure/B15173936.png)
![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)
